N-(4-fluorophenyl)-6-methoxypyrimidine-4-carboxamide
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Overview
Description
N-(4-fluorophenyl)-6-methoxypyrimidine-4-carboxamide is a synthetic organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a fluorophenyl group and a methoxy group attached to a pyrimidine ring
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit enzymes like sirtuin1 (sirt1) .
Mode of Action
It’s known that the inhibition of enzymes like sirt1 can lead to overexpression of p53, a gene responsible for negative regulation of the cell cycle .
Biochemical Pathways
The inhibition of sirt1 can impact various cellular processes, including dna repair, apoptosis, and aging .
Pharmacokinetics
Similar compounds have been predicted to have good adme properties, causing relatively low toxicity .
Result of Action
The inhibition of sirt1 can lead to overexpression of p53, which can result in cell cycle arrest and apoptosis .
Action Environment
Factors such as ph, temperature, and presence of other compounds can potentially affect the action of similar compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorophenyl)-6-methoxypyrimidine-4-carboxamide typically involves the reaction of 4-fluoroaniline with 6-methoxypyrimidine-4-carboxylic acid under appropriate reaction conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The process involves optimizing reaction conditions to achieve higher yields and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can be integrated into the production process to reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-(4-fluorophenyl)-6-methoxypyrimidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group under specific conditions.
Reduction: The nitro group, if present, can be reduced to an amine group.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like ammonia (NH3) or thiourea (NH2CSNH2) under basic conditions.
Major Products Formed
Oxidation: Formation of 6-hydroxy-N-(4-fluorophenyl)pyrimidine-4-carboxamide.
Reduction: Formation of N-(4-aminophenyl)-6-methoxypyrimidine-4-carboxamide.
Substitution: Formation of N-(4-substituted phenyl)-6-methoxypyrimidine-4-carboxamide derivatives.
Scientific Research Applications
Comparison with Similar Compounds
N-(4-fluorophenyl)-6-methoxypyrimidine-4-carboxamide can be compared with other pyrimidine derivatives to highlight its uniqueness:
Similar Compounds: 6-(4-fluorophenyl)-pyrimidine-5-carbonitrile, N-(4-fluorophenyl)anthranilic acid, and 5-(4-fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole .
Uniqueness: The presence of both the fluorophenyl and methoxy groups in this compound provides a unique combination of electronic and steric properties, enhancing its binding affinity and specificity for certain molecular targets.
Properties
IUPAC Name |
N-(4-fluorophenyl)-6-methoxypyrimidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FN3O2/c1-18-11-6-10(14-7-15-11)12(17)16-9-4-2-8(13)3-5-9/h2-7H,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARGNCWIDYXCOEC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=NC(=C1)C(=O)NC2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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